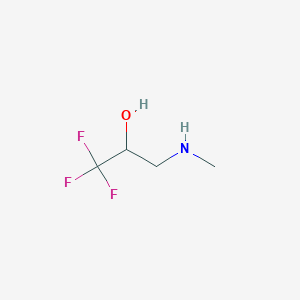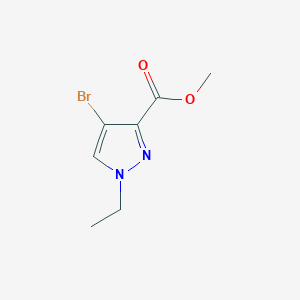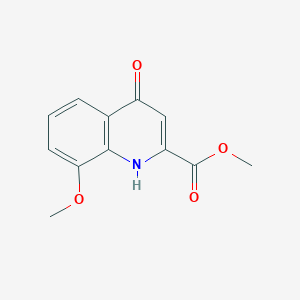
Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
Vue d'ensemble
Description
“Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate” is a chemical compound with the CAS Number: 7101-90-8 . It has a molecular weight of 233.22 and its molecular formula is C12H11NO4 . The IUPAC name for this compound is methyl 4-hydroxy-8-methoxy-2-quinolinecarboxylate .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 233.22 . For more specific physical and chemical properties such as melting point, boiling point, solubility, etc., it’s recommended to refer to a detailed product specification or material safety data sheet (MSDS).Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Methods : Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate has been synthesized through various methods, including one-pot synthesis and consecutive alkylation. These methods are essential for reliable design and synthesis of combinatorial libraries in medicinal chemistry (Kovalenko et al., 2019); (Kovalenko et al., 2020).
- Crystallographic and Molecular Studies : The compound has been characterized using techniques like NMR, LC/MS, and X-ray diffraction, providing insights into its molecular structure and properties (Kovalenko et al., 2019); (Kovalenko et al., 2020).
Potential Biological Activities
- Inhibitory Properties : This compound has demonstrated significant inhibition of NO production in LPS-activated microglia, indicating potential anti-inflammatory properties (Lin et al., 2018).
- Antiviral Activity : Molecular docking simulations suggest that this compound derivatives could act as potent inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
- Cytotoxicity Against Cancer Cells : A derivative of this compound showed cytotoxicity against the human lung adenocarcinoma cell line, highlighting its potential in cancer research (Wang et al., 2011).
Applications in Material Science
- Development of Dental Plaque Inhibitors : Derivatives of this compound have been studied for their potential as dental plaque inhibitors, indicating its utility in oral healthcare products (Warner et al., 1975).
Safety and Hazards
The safety data sheet (SDS) for “Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate” suggests that it should be stored in a well-ventilated place and the container should be kept tightly closed . It also indicates that the contents/container should be disposed of in accordance with local regulations .
Propriétés
IUPAC Name |
methyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-5-3-4-7-9(14)6-8(12(15)17-2)13-11(7)10/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWIAQNNAPXWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



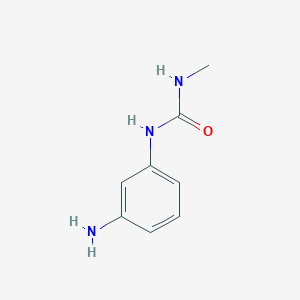


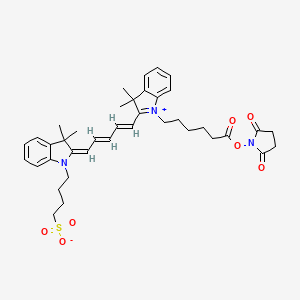
![7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3264945.png)
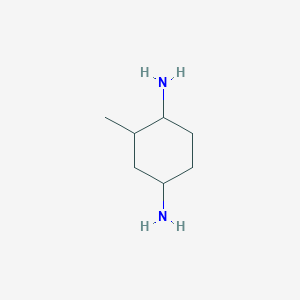

amine](/img/structure/B3264955.png)




